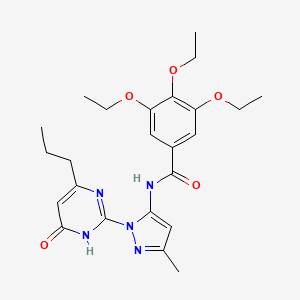
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide, also known as O-Acetyl-L-Carnitine (OALC), is a naturally occurring compound that is synthesized in the body. This compound is known to have several scientific research applications due to its unique properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide' involves the condensation of 2-oxo-2-(phenethylamino)acetic acid with ethyl acetoacetate to form ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate. This intermediate is then reacted with 3-aminocrotonic acid to form the final product.
Starting Materials
2-oxo-2-(phenethylamino)acetic acid, ethyl acetoacetate, 3-aminocrotonic acid
Reaction
Step 1: Condensation of 2-oxo-2-(phenethylamino)acetic acid with ethyl acetoacetate using a suitable condensing agent such as DCC or EDC to form ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate., Step 2: Hydrolysis of ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate using a suitable hydrolyzing agent such as NaOH or HCl to form 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetic acid., Step 3: Esterification of 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetic acid with ethyl alcohol using a suitable esterifying agent such as H2SO4 or HCl to form ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate., Step 4: Reaction of ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate with 3-aminocrotonic acid using a suitable coupling agent such as DCC or EDC to form the final product '6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide'.
Mechanism Of Action
The mechanism of action of OALC is not fully understood, but it is believed to work by improving mitochondrial function and reducing oxidative stress in the body. OALC has been found to increase the synthesis of acetylcholine, a neurotransmitter that is important for cognitive function and memory. Additionally, OALC has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons in the brain.
Biochemical And Physiological Effects
OALC has several biochemical and physiological effects in the body. It has been found to increase the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function and memory. Additionally, OALC has been shown to increase the expression of BDNF, which is a protein that is important for the growth and survival of neurons in the brain. OALC has also been found to have anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, OALC has been found to have anti-aging effects and can be used to improve cognitive function and memory in aging individuals.
Advantages And Limitations For Lab Experiments
One of the advantages of using OALC in lab experiments is its neuroprotective effects. OALC has been found to have neuroprotective effects and can be used to protect neurons from damage caused by oxidative stress. Additionally, OALC has been shown to increase the expression of BDNF, which is a protein that is important for the growth and survival of neurons in the brain. However, one of the limitations of using OALC in lab experiments is its high cost. OALC is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on OALC. One area of research is the potential use of OALC in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. OALC has been found to have neuroprotective effects and can be used to protect neurons from damage caused by oxidative stress. Additionally, OALC has been shown to increase the expression of BDNF, which is a protein that is important for the growth and survival of neurons in the brain. Another area of research is the potential use of OALC in the treatment of inflammation-related disorders. OALC has been found to have anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, OALC has been found to have anti-aging effects and can be used to improve cognitive function and memory in aging individuals. Further research is needed to fully understand the potential uses of OALC in these areas.
Scientific Research Applications
OALC has several scientific research applications due to its unique properties. It has been found to have neuroprotective effects and is being studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. OALC has also been shown to have anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, OALC has been found to have anti-aging effects and can be used to improve cognitive function and memory in aging individuals.
properties
IUPAC Name |
6-oxo-N-[2-oxo-2-(2-phenylethylamino)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14-7-6-13(10-18-14)16(22)19-11-15(21)17-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,21)(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECMRXMRCGGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)

![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)



![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)